Methyl 5-bromo-2-(methylthio)benzoate

Organic Synthesis Medicinal Chemistry Procurement

Regioisomeric mixtures in cross-coupling libraries often produce inconsistent reactivity and purification challenges. Methyl 5-bromo-2-(methylthio)benzoate eliminates this uncertainty with a single, defined substitution pattern enabling orthogonal Pd-catalyzed coupling at C5 and sulfur oxidation. • 98% purity; synthetic yield reported at 89.3% • XLogP3 of 3.2 improves aqueous solubility over 2,5-regioisomer • Key intermediate in Merck Frosst patent for scale-up campaigns. Available for immediate global dispatch.

Molecular Formula C9H9BrO2S
Molecular Weight 261.14 g/mol
CAS No. 929000-14-6
Cat. No. B1604435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(methylthio)benzoate
CAS929000-14-6
Molecular FormulaC9H9BrO2S
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)SC
InChIInChI=1S/C9H9BrO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3
InChIKeyAUJZLQVDLUTYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-2-(methylthio)benzoate: Identity & Procurement


Methyl 5-bromo-2-(methylthio)benzoate is a brominated methylthio benzoate ester with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol [1]. It is a solid at room temperature, requiring storage under inert atmosphere at 4°C . As a bifunctional building block, it contains a bromine atom at the 5-position and a methylthio group at the 2-position, enabling orthogonal reactivity for cross-coupling and sulfur-mediated transformations [1].

Bifunctional building block with 5-bromo and 2-methylthio groups enabling orthogonal reactivity
Suited for Pd-catalyzed cross-coupling and sulfur-mediated diversification workflows
Solid form; requires inert atmosphere storage for procurement planning

Methyl 5-Bromo-2-(methylthio)benzoate: Regioisomer Specificity


Regioisomers of methyl bromo(methylthio)benzoate exhibit distinct physicochemical properties and reactivity profiles due to the differential positioning of the bromine and methylthio groups. As shown below, even structurally similar isomers differ in key parameters such as boiling point, lipophilicity (LogP), and synthetic accessibility. Substituting the 5-bromo-2-methylthio substitution pattern with alternative regioisomers or halogen analogs may alter reaction outcomes, purification requirements, and ultimately the success of downstream synthetic sequences [1].

Target
5-Br, 2-SMe
Regioisomer substitution may shift reaction outcomes
Alternative bromo/methylthio positional isomers differ in boiling point, LogP, and cross-coupling reactivity profiles; direct interchange may require method re-optimization.
Target
5-Br, 2-SMe
Halogen-analog replacement may alter purification demands
Chloro or iodo analogs exhibit distinct volatility and lipophilicity; substitution can affect distillation parameters and chromatographic separation.
Target
5-Br, 2-SMe
Patent-route intermediates may not transfer directly
This regioisomer is cited in specific patent literature; alternative isomers lack equivalent documentation and may require independent route validation.

Methyl 5-Bromo-2-(methylthio)benzoate: Quantitative Comparison


Purity Specifications Across Vendors

Multiple suppliers offer Methyl 5-bromo-2-(methylthio)benzoate with minimum purity specifications ranging from 95% to 98% [1]. The highest commercially available purity grade (98%) is suitable for demanding applications such as analytical standard preparation or sensitive catalytic reactions, whereas lower purity grades (95-96%) may contain impurities that affect reaction yields or require additional purification steps.

Purity Grade
Head-to-head
Up to 98%
Comparator: 95–97% typical
Supports procurement specification review
Vendor-specified purity; verify COA per lot
Organic Synthesis Medicinal Chemistry Procurement

Boiling Point Difference vs. 4-Bromo Regioisomer

The 5-bromo-2-methylthio substitution pattern results in a predicted boiling point of 315.9±32.0 °C [1], which is 12 °C lower than that of the 4-bromo-2-methylthio isomer (327.9±32.0 °C) . This difference, while modest, may influence distillation parameters and volatility during solvent removal or vacuum concentration steps.

Boiling Point
Cross-study
315.9 ± 32.0 °C
Δ −12 °C vs. 4-bromo isomer
May support distillation parameter review
Computed value; data to verify experimentally
Physicochemical Characterization Process Chemistry Purification

LogP Difference vs. 2,5-Regioisomer

The partition coefficient (LogP) is a critical parameter influencing solubility, membrane permeability, and chromatographic behavior. The 5-bromo-2-methylthio isomer exhibits an XLogP3 of 3.2 [1], whereas the 2-bromo-5-methylthio isomer (CAS 1824651-74-2) has a reported LogP of 4.0 [2]. This difference of 0.8 units (or 1.04 units depending on calculation method) translates to a roughly 6- to 10-fold higher octanol-water partition ratio for the 2,5-isomer.

Lipophilicity
Cross-study
Target (5-Br, 2-SMe) XLogP3 = 3.2
Comparator (2-Br, 5-SMe) LogP = 4.0
Δ ≈ 0.8–1.0 log units
Supports lipophilicity-dependent property review
Computed values; context-dependent
ADME Medicinal Chemistry Lipophilicity

Synthetic Yield Advantage

A reported synthetic procedure for Methyl 5-bromo-2-(methylthio)benzoate achieves a yield of 89.3% under optimized conditions (K₂CO₃, 80°C, 4 h) . In contrast, a general one-pot procedure for methylthio-substituted aromatic compounds typically affords yields in the range of 50–80% [1]. This 9–39% yield advantage reduces waste and improves cost-efficiency in multi-gram to kilogram preparations.

Synthetic Yield
Class-level
89.3% reported
Class range: 50–80% typical
Supports route efficiency review
Class-level inference; confirm at target scale
Synthetic Methodology Process Optimization Yield

Key Intermediate in Merck Frosst Patent

This compound is explicitly employed as an intermediate in the synthesis of therapeutic agents disclosed in WO2009/140769 A1 (Merck Frosst Canada Ltd.) [1]. The patent describes its use in the preparation of compounds for the treatment of inflammatory diseases, providing a direct link to a validated pharmaceutical development pathway.

Patent Citation
Data to verify
WO2009/140769 A1
Supports intermediate sourcing context
Patent literature reference; verify synthetic route
Pharmaceutical Intermediate Patent-Linked API Synthesis

Methyl 5-Bromo-2-(methylthio)benzoate: Key Applications


Cross-Coupling & C–H Functionalization

The 5-bromo substituent is a reliable handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the methylthio group can be oxidized to sulfoxide/sulfone for further diversification. The compound's high purity grades (up to 98% [1]) and moderate boiling point (315.9°C [2]) make it well-suited for building complex biaryl and heteroaryl architectures in medicinal chemistry programs.

Lipophilicity-Guided Library Design

With an XLogP3 of 3.2 [1], this compound occupies a desirable lipophilicity space for oral drug candidates. Its lower LogP relative to the 2,5-regioisomer (Δ LogP ≈ 0.8-1.0 [2]) may enhance aqueous solubility and reduce off-target protein binding, making it a preferred choice for fragment-based lead generation and high-throughput screening libraries.

Process Chemistry Scale-Up

The reported synthetic yield of 89.3% [1] exceeds the typical 50-80% range for related methylthioarenes [2]. This yield advantage, combined with the compound's documented use as an intermediate in a Merck Frosst patent , supports its selection for scale-up campaigns in pharmaceutical process development, where cost-efficiency and route robustness are paramount.

Application
Selection Property
Validation Focus
Cross-coupling & C–H functionalization
Regioisomeric building block profile
Orthogonal reactivity and purity-grade review
Fragment-based library design
Lipophilicity-dependent property context
LogP and solubility endpoint review
Process chemistry scale-up
Reported synthetic route context
Yield and purity endpoint review at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-(methylthio)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.